2-Chloro-4-fluoro-N-methylaniline

Lipophilicity Drug Design ADME

2-Chloro-4-fluoro-N-methylaniline (CAS 823189-16-8) is a dihalogenated N-methylaniline derivative with the formula C7H7ClFN and a molecular weight of 159.59 g/mol. The compound features chlorine at the ortho position, fluorine at the para position, and a secondary N-methylamino group, placing it in the class of ring-substituted N-alkylanilines.

Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
CAS No. 823189-16-8
Cat. No. B1369932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-N-methylaniline
CAS823189-16-8
Molecular FormulaC7H7ClFN
Molecular Weight159.59 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
InChIKeyYVVKDPSCNAOEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoro-N-methylaniline CAS 823189-16-8 Chemical Identity and Sourcing Overview


2-Chloro-4-fluoro-N-methylaniline (CAS 823189-16-8) is a dihalogenated N-methylaniline derivative with the formula C7H7ClFN and a molecular weight of 159.59 g/mol . The compound features chlorine at the ortho position, fluorine at the para position, and a secondary N-methylamino group, placing it in the class of ring-substituted N-alkylanilines [1]. Its physical state is typically a liquid at ambient temperature, and commercial supplies commonly specify a purity of ≥95% . The compound is insoluble in water but miscible with organic solvents, making it suitable as a synthetic intermediate in non-aqueous reactions .

Why 2-Chloro-4-fluoro-N-methylaniline Cannot Be Casually Replaced by Its Primary Amine or Regioisomeric Analogs


Interchanging 2-chloro-4-fluoro-N-methylaniline with its primary amine precursor (2-chloro-4-fluoroaniline) or with other chloro-fluoro-N-methylaniline regioisomers introduces measurable changes in lipophilicity, hydrogen-bond donor count, and basicity that propagate into altered physicochemical and pharmacokinetic properties of downstream products . The N-methyl group reduces the hydrogen-bond donor count from 2 to 1 compared to the primary amine, directly impacting membrane permeability and ADME predictions . Furthermore, controlled kinetic experiments have demonstrated that ortho-substituted N-methylanilines exhibit distinct catalytic reactivity profiles during iridium-catalyzed N-methylation, meaning that the 2-chloro-4-fluoro substitution pattern is not behaviorally equivalent to meta- or para-substituted analogs in methyl-transfer reactions [1].

Quantitative Differentiation Evidence for 2-Chloro-4-fluoro-N-methylaniline vs. Closest Analogs


Lipophilicity (LogP) Comparison Across Halo-N-methylaniline Regioisomers

2-Chloro-4-fluoro-N-methylaniline exhibits a calculated LogP of 2.19 (Fluorochem) to 2.52 (ChemScene) , placing it in a moderate lipophilicity range distinct from its primary amine analog and some regioisomers. The primary amine 2-chloro-4-fluoroaniline has a measured LogP of 1.68 (ACD) to 1.89 (Chembase) [1], a difference of approximately +0.5-0.6 log units lower than the N-methylated form. Among regioisomers, 3-chloro-4-fluoro-N-methylaniline has a predicted XLogP3 of 2.7 [2], roughly 0.2-0.5 log units higher, while 4-chloro-2-fluoro-N-methylaniline has a reported LogP of 2.59 , making the 2,4-substitution pattern slightly less lipophilic than the 4,2-isomer.

Lipophilicity Drug Design ADME

Hydrogen-Bond Donor Count Reduction Relative to Primary Amine

N-Methylation reduces the hydrogen-bond donor (HBD) count of 2-chloro-4-fluoroaniline from 2 (primary amine –NH2) to 1 (secondary amine –NHCH3) in 2-chloro-4-fluoro-N-methylaniline . This change is a key medicinal chemistry strategy to improve membrane permeability and oral bioavailability, as each HBD contributes significantly to desolvation penalty during passive membrane crossing. Both 2-chloro-4-fluoro-N-methylaniline and its primary amine analog share the same hydrogen-bond acceptor count of 1, making the HBD reduction the sole hydrogen-bond modulation in this chemical transformation .

Permeability Drug-likeness Medicinal Chemistry

Basicity Shift (pKa) via N-Methylation in Chloro-Fluoroaniline Scaffolds

N-Methylation significantly alters the basicity of aromatic amines. N-Methylaniline has a measured pKa of 4.84 (conjugate acid, 25°C) [1], whereas the primary amine 2-chloro-4-fluoroaniline has a predicted pKa of 2.71 , reflecting the combined electron-withdrawing effect of Cl and F substituents. Though no direct experimental pKa is available for 2-chloro-4-fluoro-N-methylaniline, the N-methyl group is expected to raise the pKa by approximately 1-2 log units relative to the primary amine analog, bringing it into a range (est. pKa 3.7-4.5) where a higher fraction of the compound exists in the neutral, lipid-soluble form at physiological pH (7.4) compared to 2-chloro-4-fluoroaniline [2].

Ionization Solubility Reactivity

Distinct Reactivity of ortho-Substituted N-Methylanilines in Iridium-Catalyzed N-Methylation

In a study of N-methylation of aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, ortho-substituted amines exhibited a unique kinetic profile. The catalyst 'considerably promoted the yield of N-methylation of ortho-substituted aromatic amines' compared to para- and meta-substituted substrates [1]. Controlled kinetic experiments and deuterium-labeling studies confirmed that the steric and electronic environment of the ortho chlorine in 2-chloro-4-fluoro-N-methylaniline influences the rate-determining step differently than the para-fluoro or meta-chloro substitution patterns found in regioisomers [2]. While specific yield data for each isomer were not tabulated in the abstract, the classification of ortho-substituted substrates as a distinct reactivity class provides a mechanistic basis for expecting different reaction outcomes when substituting regioisomers in analogous C-N coupling reactions.

Catalysis Synthetic Methodology C-N Bond Formation

Patented Use as a Stoichiometric Building Block in DNA Polymerase Theta (Polθ) Inhibitors

2-Chloro-4-fluoro-N-methylaniline is explicitly employed as a reactant in the synthesis of acetamido DNA Polymerase Theta inhibitors described in patent WO2020160134A1 [1]. In the exemplified procedure, the compound reacts with triethylamine in dichloromethane/DMF over 50 hours to yield N-(2-chloro-4-fluorophenyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide, a key intermediate in the Polθ inhibitor series [2]. The specific 2-chloro-4-fluoro substitution pattern is not trivially replaceable, as the halogen arrangement is critical for target engagement with the Polθ active site. While the patent does not disclose side-by-side potency comparisons of inhibitors derived from alternate aniline building blocks, the inclusion of this specific precursor in the patent claims establishes its structural relevance to the pharmacophore.

DNA Damage Response Cancer Synthetic Lethality

Procurement-Relevant Application Scenarios for 2-Chloro-4-fluoro-N-methylaniline Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Passive Permeability

When a 2-chloro-4-fluoroaniline scaffold shows promise but poor cell permeability, the N-methylated analog is prioritized. The reduction from 2 HBD to 1 HBD (as quantified in Section 3) and the +0.5-0.6 log unit increase in LogP directly improve predicted Caco-2 permeability . This makes the compound the logical choice for SAR exploration where the halogen pattern is critical for target binding but primary amine polarity limits membrane crossing.

Synthesis of Polθ (DNA Polymerase Theta) Inhibitors Following Patented Routes

Research groups working on homologous recombination-deficient cancers and targeting Polθ for synthetic lethality must procure 2-chloro-4-fluoro-N-methylaniline as the stoichiometric precursor specified in WO2020160134A1 [1]. The patent's exemplification of this building block for generating the N-(2-chloro-4-fluorophenyl)-N-methylacetamide intermediate makes the compound a mandatory procurement item for anyone following the disclosed synthetic pathway.

Regiochemical Selectivity Studies in ortho-Substituted N-Methylaniline Reactivity

Catalytic methylation research (as described by Huang et al., Dalton Trans. 2019 [2]) demonstrates that ortho-chloro substitution in N-methylanilines creates a distinct kinetic profile. Laboratories investigating iridium-catalyzed C-N bond formation or developing new N-methylation methodologies use 2-chloro-4-fluoro-N-methylaniline as a representative ortho-substituted substrate to benchmark catalyst performance against para- and meta-substituted analogs.

Ionization-Dependent Solubility and Formulation Development

The estimated pKa shift to 3.7-4.5 (vs. 2.71 for the primary amine) means that at gastric pH (1.2-3.0) the compound remains predominantly protonated, while at intestinal pH (6.5-7.4) a significant neutral fraction exists . Formulation scientists leverage this ionization profile to optimize dissolution and absorption, selecting the N-methyl derivative when the primary amine is too hydrophilic or too ionized in the target absorption window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-fluoro-N-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.